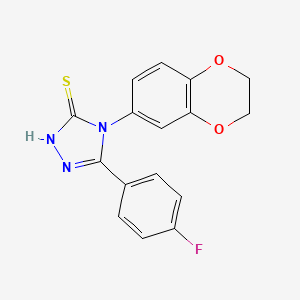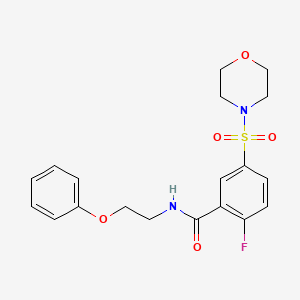
5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-CYANO-2,4-DIHYDROXYPHENYL)ETHYL CYANIDE is an organic compound characterized by the presence of two cyanide groups and two hydroxyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CYANO-2,4-DIHYDROXYPHENYL)ETHYL CYANIDE typically involves the reaction of 2,4-dihydroxybenzaldehyde with a cyanating agent under controlled conditions. One common method involves the use of trimethylsilyl cyanide in the presence of a catalyst such as zinc iodide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a second cyanide group.
Industrial Production Methods
In an industrial setting, the production of 1-(5-CYANO-2,4-DIHYDROXYPHENYL)ETHYL CYANIDE may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyanation process.
Chemical Reactions Analysis
Types of Reactions
1-(5-CYANO-2,4-DIHYDROXYPHENYL)ETHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The cyanide groups can be reduced to primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(5-CYANO-2,4-DIHYDROXYPHENYL)ETHYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(5-CYANO-2,4-DIHYDROXYPHENYL)ETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanide groups can act as nucleophiles, participating in various biochemical reactions. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-CYANO-2,4-DIHYDROXYPHENYL)METHYL CYANIDE: Similar structure but with a methyl group instead of an ethyl group.
1-(5-CYANO-2,4-DIHYDROXYPHENYL)PROPYL CYANIDE: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-(5-CYANO-2,4-DIHYDROXYPHENYL)ETHYL CYANIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This compound’s dual cyanide and hydroxyl groups make it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(1-cyanoethyl)-2,4-dihydroxybenzonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-6(4-11)8-2-7(5-12)9(13)3-10(8)14/h2-3,6,13-14H,1H3 |
InChI Key |
XRBOEDGBOMJRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=C(C=C(C(=C1)C#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-benzimidazole](/img/structure/B11056645.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide](/img/structure/B11056646.png)
![3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11056654.png)
![5-(4-chlorobenzyl)-2-(4-chlorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11056655.png)
![2-(Diethylamino)ethyl 4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzoate](/img/structure/B11056657.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11056661.png)

![5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-](/img/structure/B11056670.png)
![2-({[4-(dimethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11056679.png)
![N-(3-fluorobenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11056687.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide](/img/structure/B11056698.png)

![N~1~-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide](/img/structure/B11056712.png)
